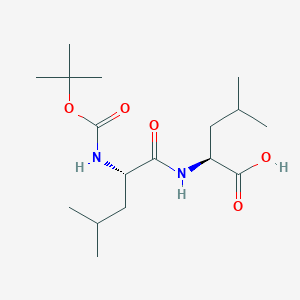

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .

Synthesis Analysis

The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis

The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .Scientific Research Applications

-

Synthetic Organic Chemistry

- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .

- Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Deprotection of the N-Boc Group

Safety And Hazards

Future Directions

properties

CAS RN |

15136-12-6 |

|---|---|

Product Name |

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid |

Molecular Formula |

C17H32N2O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |

InChI Key |

PBTNVAYSJPRTLQ-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

sequence |

LL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)